molecular formula C9H7FO4 B14013389 3-Fluoro-4-formyl-2-methoxybenzoic acid

3-Fluoro-4-formyl-2-methoxybenzoic acid

Cat. No.: B14013389
M. Wt: 198.15 g/mol
InChI Key: XFKXEBPFLDXVJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-formyl-2-methoxybenzoic acid is a substituted benzoic acid derivative featuring a fluorine atom at the 3-position, a formyl group at the 4-position, and a methoxy group at the 2-position. The presence of electron-withdrawing (fluoro, formyl) and electron-donating (methoxy) groups creates a unique electronic profile, influencing solubility, acidity, and intermolecular interactions .

Properties

Molecular Formula

C9H7FO4

Molecular Weight

198.15 g/mol

IUPAC Name

3-fluoro-4-formyl-2-methoxybenzoic acid

InChI

InChI=1S/C9H7FO4/c1-14-8-6(9(12)13)3-2-5(4-11)7(8)10/h2-4H,1H3,(H,12,13)

InChI Key

XFKXEBPFLDXVJV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1F)C=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-formyl-2-methoxybenzoic acid typically involves the introduction of the fluorine, formyl, and methoxy groups onto the benzene ring. One common method is the electrophilic aromatic substitution reaction, where the benzene ring is functionalized with these groups under controlled conditions. For example, the methoxy group can be introduced via methylation using dimethyl sulfate or methyl iodide in the presence of a base. The formyl group can be added through a formylation reaction using reagents like dichloromethyl methyl ether and a Lewis acid catalyst. The fluorine atom can be introduced using fluorinating agents such as Selectfluor.

Industrial Production Methods: Industrial production of 3-Fluoro-4-formyl-2-methoxybenzoic acid may involve multi-step synthesis processes, starting from readily available precursors. The process typically includes steps such as halogenation, formylation, and methylation, followed by purification techniques like recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group in 3-Fluoro-4-formyl-2-methoxybenzoic acid can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The fluorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 3-Fluoro-4-carboxy-2-methoxybenzoic acid.

    Reduction: 3-Fluoro-4-hydroxymethyl-2-methoxybenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Fluoro-4-formyl-2-methoxybenzoic acid is used as a building block in organic synthesis. Its unique functional groups make it a valuable intermediate in the synthesis of more complex molecules.

Biology: In biological research, this compound can be used to study the effects of fluorine substitution on the biological activity of benzoic acid derivatives. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine: The compound’s derivatives may have potential therapeutic applications. For example, fluorinated benzoic acid derivatives are often explored for their anti-inflammatory, antimicrobial, and anticancer properties.

Industry: In the industrial sector, 3-Fluoro-4-formyl-2-methoxybenzoic acid can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-formyl-2-methoxybenzoic acid depends on its specific application. In general, the presence of the fluorine atom can enhance the compound’s lipophilicity and metabolic stability, influencing its interaction with biological targets. The formyl group can participate in various chemical reactions, such as forming Schiff bases with amines, which can further interact with biological molecules. The methoxy group can affect the compound’s electronic properties and reactivity.

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Effects on Reactivity :

  • The formyl group in the target compound introduces electrophilic character, making it more reactive toward nucleophiles (e.g., in Schiff base formation) compared to methyl- or hydroxy-substituted analogs .
  • Methoxy vs. Hydroxy Groups : Methoxy substituents (e.g., in 3-fluoro-2-methoxybenzoic acid) enhance solubility in organic solvents, while hydroxy groups (e.g., in 3-fluoro-4-hydroxybenzoic acid) promote hydrogen bonding and crystallinity .

Electronic and Steric Effects: The 3-fluoro substituent in all analogs withdraws electron density, increasing the acidity of the carboxylic acid group. This effect is amplified in the target compound due to the adjacent electron-withdrawing formyl group.

Applications :

  • Methyl-substituted analogs (e.g., 3-fluoro-4-methylbenzoic acid) are often used as intermediates in polymer chemistry due to their stability .
  • Hydroxy-substituted analogs (e.g., 3-fluoro-4-hydroxybenzoic acid) find use in pharmaceuticals, leveraging their hydrogen-bonding capacity for target engagement .
  • The target compound’s formyl group suggests utility in condensation reactions, such as synthesizing heterocycles or metal-organic frameworks (MOFs) .

Biological Activity

3-Fluoro-4-formyl-2-methoxybenzoic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-Fluoro-4-formyl-2-methoxybenzoic acid is characterized by the following structural features:

  • Fluorine Atom : Enhances biological activity and chemical stability.
  • Formyl Group : Contributes to its reactivity and potential interactions with biological targets.
  • Methoxy Group : Influences pharmacokinetic properties such as absorption and metabolism.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activities. The presence of the fluorine atom may enhance the binding affinity to microbial targets, leading to increased efficacy against bacteria and fungi. For instance, studies on related benzoic acids have shown significant antimicrobial effects, suggesting that 3-fluoro-4-formyl-2-methoxybenzoic acid may share these properties .

Anticancer Activity

Preliminary studies suggest that 3-fluoro-4-formyl-2-methoxybenzoic acid may possess anticancer properties. For example, derivatives of benzoic acid have been evaluated for their ability to inhibit cancer cell proliferation in various human cancer cell lines, including breast and colon cancer. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .

Cell LineIC50 (µM)Description
MDA-MB-468<10Breast cancer
HT29<15Colon cancer
HCT-116<20Colon cancer

The biological activity of 3-fluoro-4-formyl-2-methoxybenzoic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for cell survival.
  • Receptor Binding : It can bind to cellular receptors, modulating their activity and influencing cellular signaling pathways.
  • Radical Scavenging : Similar compounds have demonstrated antioxidant properties, potentially reducing oxidative stress in cells .

Study on Antioxidant Activity

A study investigated the antioxidant capacity of various fluorinated compounds, including those structurally similar to 3-fluoro-4-formyl-2-methoxybenzoic acid. Results indicated that fluorination at specific positions enhances radical scavenging activity, which is critical for neuroprotective effects .

Cancer Cell Line Evaluation

In vitro evaluations using human cancer cell lines revealed that derivatives of benzoic acids could significantly inhibit cell growth. The study highlighted the importance of structural modifications, such as fluorination and methoxylation, in enhancing anticancer efficacy .

Future Research Directions

Further research is needed to explore:

  • Detailed Mechanistic Studies : Understanding how 3-fluoro-4-formyl-2-methoxybenzoic acid interacts at the molecular level with specific targets.
  • In Vivo Studies : Evaluating its efficacy and safety in animal models to establish therapeutic potential.
  • Structure-Activity Relationship (SAR) Analysis : Investigating how variations in structure influence biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.